4-(Dodecylamino)benzoic acid
Description
4-(Dodecylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It consists of a benzoic acid core with a dodecylamino group attached to the para position of the benzene ring
Properties
CAS No. |
55791-57-6 |
|---|---|
Molecular Formula |
C19H31NO2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
4-(dodecylamino)benzoic acid |
InChI |
InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(13-15-18)19(21)22/h12-15,20H,2-11,16H2,1H3,(H,21,22) |
InChI Key |
XJPFHIYOQHZAOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecylamino)benzoic acid typically involves the following steps:
Nitration of Benzoic Acid: Benzoic acid is first nitrated to form 4-nitrobenzoic acid.
Reduction of Nitro Group: The nitro group in 4-nitrobenzoic acid is then reduced to form 4-aminobenzoic acid.
Alkylation: The 4-aminobenzoic acid is then alkylated with dodecylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Esterification
The carboxylic acid reacts with alcohols under acid catalysis:
Example :
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanol + 4-(Dodecylamino)benzoic acid | H₂SO₄, reflux, 6h | Methyl 4-(dodecylamino)benzoate | 85% |
This reaction proceeds via nucleophilic acyl substitution, forming esters used in surfactants and polymer additives.
Amide Formation
The acid reacts with amines using coupling agents:
Example with HBTU :
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylamine + this compound | HBTU, DIPEA, DMF, RT, 2h | 4-(Dodecylamino)-N-ethylbenzamide | 78% |
HBTU activates the carboxylic acid, facilitating amide bond formation without racemization .
Salt Formation
Neutralization with bases produces water-soluble salts:
| Base | Product | Solubility (H₂O) | Application | Source |
|---|---|---|---|---|
| NaOH | Sodium 4-(dodecylamino)benzoate | >50 mg/mL | Detergent formulations |
Reductive Alkylation
The amine group undergoes alkylation with aldehydes/ketones:
Example with Formaldehyde :
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde + this compound | NaBH₃CN, MeOH, 0°C | N-Dodecyl-N-methyl-4-aminobenzoic acid | 68% |
Functional Group Compatibility
-
Thermal Stability : Decomposes above 250°C without melting.
-
pH Sensitivity : Carboxylic acid protonates below pH 4.5, while the amine deprotonates above pH 10.
Reaction Optimization Insights
Scientific Research Applications
4-(Dodecylamino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dodecylamino)benzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.
Pathways Involved: It can modulate signaling pathways, metabolic pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid: Similar structure but lacks the dodecylamino group.
4-(Dimethylamino)benzoic Acid: Similar structure but has a dimethylamino group instead of a dodecylamino group.
Benzoic Acid: The parent compound without any amino substitution.
Uniqueness
4-(Dodecylamino)benzoic acid is unique due to the presence of the long dodecyl chain, which imparts distinct chemical and physical properties. This makes it suitable for specific applications, such as in the formulation of surfactants and emulsifiers, where the long hydrophobic chain plays a crucial role.
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